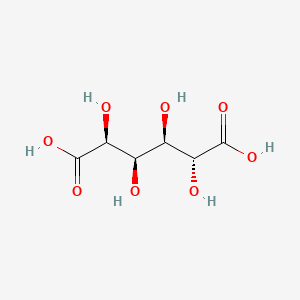
L-glucaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-glucaric acid is the L-enantiomer of glucaric acid. It is an enantiomer of a D-glucaric acid.
科学的研究の応用
Biodegradable and Biocompatible Chemical Manufacturing
L-Glucaric acid (GlucA) holds significant potential in manufacturing biodegradable and biocompatible chemicals, especially in plastics, detergents, and drugs. A novel framework for cell-free enzymatic production of GlucA from glucose-1-phosphate shows promising productivity, overcoming limitations of cell-free biocatalysis, such as high enzyme costs and cofactor consumption (Petroll et al., 2019).
Production via Aerobic Oxidation of Glucose
GlucA can be efficiently produced via aerobic oxidation of glucose in water, using a commercial Pt/C catalyst. This process achieves a maximum glucaric acid yield of 74%, the highest reported to date. The catalyst remains stable and effective after multiple cycles, making it a sustainable production method (Lee et al., 2016).
Food and Medical Industry Applications
Glucaric acid, derived from glucose, is increasingly demanded in the food manufacturing sector. It also has therapeutic uses, such as hormone regulation, immune function enhancement, and cancer risk reduction. Current production methods mainly involve chemical oxidation, with research into microbial synthesis still in early stages (Qiu et al., 2015).
Sustainable Production from Biomass
Glucaric acid's application extends to food additives, corrosion inhibitors, deicing, detergents, and as a potential material for adipic acid production (key in nylon-66 manufacturing). Techno-economic analysis of glucaric acid production from corn stover biomass through glucose oxidation reveals the economic viability of this process. Heterogeneous catalytic oxidation with air and homogeneous glucose oxidation using nitric acid are two viable production routes, with the former showing a lower environmental impact (Thaore et al., 2020).
Improvement in Production Efficiency
Efforts to improve D-glucaric acid production have been made, for example, by increasing the stability and transport efficiency of myo-inositol oxygenase (MIOX) in E. coli. This resulted in significantly enhanced production levels of D-glucaric acid, demonstrating the potential for efficient biopolymer production and cancer treatment applications (Shiue & Prather, 2013).
Microbial Cell Factories for Glucaric Acid Biosynthesis
Model microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered for glucaric acid production. Recent efforts show that Pichia pastoris can also be engineered for high-value glucaric acid production, suggesting its potential for wider industrial applications (Kang & Gong, 2016).
特性
製品名 |
L-glucaric acid |
|---|---|
分子式 |
C6H10O8 |
分子量 |
210.14 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m1/s1 |
InChIキー |
DSLZVSRJTYRBFB-AJSXGEPRSA-N |
異性体SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
正規SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



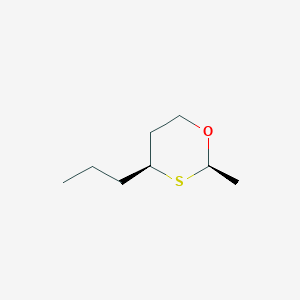
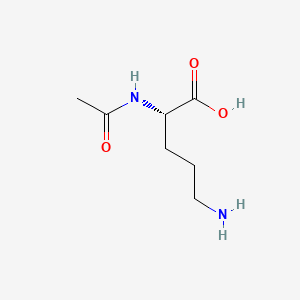
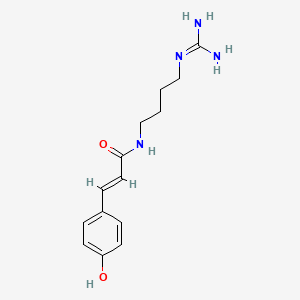
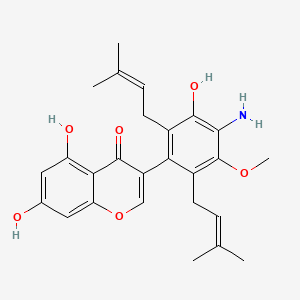

![[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1236581.png)




![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)


![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)